molecular formula C19H15ClN2O3S2 B12752354 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-28-6

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12752354
CAS No.: 214916-28-6
M. Wt: 418.9 g/mol
InChI Key: NHNPWWKEDVMMRM-UHFFFAOYSA-N
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Description

The compound 2H-Thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide belongs to the thienothiadiazine dioxide family, characterized by a fused thiophene-thiadiazine core with sulfone groups. Its structure includes a 4-chlorobenzyl group at position 4 and a benzyl group at position 2, which influence its electronic and steric properties.

Properties

CAS No.

214916-28-6

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-benzyl-4-[(4-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H15ClN2O3S2/c20-16-8-6-15(7-9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2

InChI Key

NHNPWWKEDVMMRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives typically involves multi-step organic reactions. Common starting materials include thieno[3,4-e][1,2,4]thiadiazine and various substituted benzyl halides. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of thieno[3,4-e][1,2,4]thiadiazine have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them useful in drug discovery and development.

Medicine

Medicinal applications include the development of new pharmaceuticals for treating diseases such as cancer, bacterial infections, and inflammatory conditions. The compound’s biological activity can be harnessed to create effective therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility allows for applications in various fields, including agriculture and materials engineering.

Mechanism of Action

The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Thieno[3,2-e]-1,2,4-thiadiazine Dioxides

describes two compounds:

  • 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Features an allyl group at position 4 and a chloro substituent at position 4.
  • 4-allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28): Adds a methyl group at position 2.

Comparison :

  • The chloro substituent in the target compound is positioned on the benzyl side chain rather than directly on the thiadiazine ring, reducing electron-withdrawing effects on the core .

Pyrido-Thiadiazinone Dioxides

and highlight 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide . These replace the thiophene ring with a pyridine ring.

Comparison :

  • The methylsulfanyl group in ’s compound may enhance lipophilicity compared to the target compound’s chlorobenzyl group .

Key Observations :

  • The target compound’s synthesis is expected to be more complex due to steric hindrance from the bulky benzyl groups.
  • Lower yields in compounds like 36 (32% in ) highlight challenges in introducing methyl groups via NaH/MeI .

Physicochemical Properties

  • Melting Points : The allyl- and methyl-substituted thiadiazines in exhibit lower melting points (85–92°C) compared to bulkier aromatic derivatives, suggesting reduced crystallinity in the target compound .
  • Solubility: Pyrido-thiadiazinones () are likely more water-soluble due to the pyridine nitrogen, whereas the target compound’s chlorobenzyl group increases hydrophobicity .

Biological Activity

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide (CAS Number: 884328-20-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16ClN2O3S2
  • Molecular Weight : 336.4 g/mol
  • Structure : The compound features a thieno-thiadiazin core with substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazinones exhibit notable antimicrobial properties. For instance, compounds similar to 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one have been shown to possess activity against various bacterial strains. A study demonstrated that modifications at the phenylmethyl position can enhance antibacterial efficacy by altering the compound's lipophilicity and interaction with bacterial membranes .

Anticancer Properties

The compound has been evaluated for anticancer activity in several studies. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with a chlorophenyl group showed enhanced cytotoxic effects against breast and colon cancer cells compared to their unsubstituted analogs .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It is believed to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : The compound may interact with specific receptors that mediate cellular responses to growth factors and hormones.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it may protect against cellular damage in various disease models .

Case Studies

StudyFindings
Antibacterial Activity A derivative of the compound showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .
Cytotoxicity in Cancer Cells The compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment.
Mechanism Exploration Research indicated that the compound activates the intrinsic apoptotic pathway via mitochondrial membrane potential disruption .

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